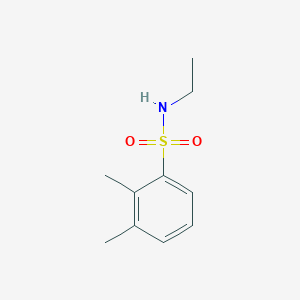

N-Ethyl-2,3-dimethylbenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C10H15NO2S |

|---|---|

Molecular Weight |

213.30 g/mol |

IUPAC Name |

N-ethyl-2,3-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C10H15NO2S/c1-4-11-14(12,13)10-7-5-6-8(2)9(10)3/h5-7,11H,4H2,1-3H3 |

InChI Key |

PFOGOUJBDIOGEX-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC(=C1C)C |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonation and Alkylation

Traditional synthesis of N-alkylbenzenesulfonamides, including N-ethyl derivatives, typically involves two key steps:

- Sulfonation of the aromatic ring using sulfuric acid or chlorosulfonic acid to introduce the sulfonyl chloride group.

- Amidation with ethylamine or its derivatives to form the sulfonamide.

However, these methods often suffer from harsh conditions, low selectivity, and environmental concerns. Therefore, more recent strategies focus on alternative pathways.

Catalytic Substitution Using Nickel Catalysts

A notable method described in patent literature involves the substitution reaction of 2,3-dimethyl-1-nitrobenzene derivatives with sodium methyl mercaptide, catalyzed by nickel salts, under inert atmospheres. This process is summarized below:

This method leverages the electron-donating methyl groups to facilitate substitution, with nickel salts catalyzing the nucleophilic aromatic substitution (SNAr) process, especially under elevated temperatures and inert conditions.

Electrochemical Synthesis Strategies

Tunable Electrochemical Approach

Recent research introduces a green, electrochemical route for synthesizing sulfonamide derivatives, which can be adapted for this compound:

- Electrode Potential Control: Applying specific potentials (−0.4 V vs. Ag/AgCl) favors sulfonamide formation, while more negative potentials (−1.1 V) enable further reduction to amines.

- Mechanism: The process involves anodic oxidation of intermediates and cathodic reduction of nitro groups, leading to sulfonamide and amine derivatives, respectively.

This approach is advantageous for its tunability, eco-friendliness, and operational simplicity, allowing selective synthesis by adjusting the electrochemical parameters.

Organic Solvent-Mediated Functionalization

Copper-Catalyzed Coupling

Another method involves copper-catalyzed coupling reactions for functionalizing aromatic sulfonamides:

- Reagents: Phenethylamine derivatives, 3-ethyl-4-methylpyrrolidinone, phosgene, and copper sulfate with 1,10-phenanthroline as a ligand.

- Process: The reaction proceeds via carbamoylation, followed by sulfonamide formation under controlled temperature and inert atmosphere.

While this method is more complex, it provides access to functionalized sulfonamides with tailored substituents, potentially adaptable for N-ethyl derivatives.

Summary of Key Experimental Data

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group and halogenated derivatives undergo nucleophilic substitution under controlled conditions:

-

Halogen replacement : Bromine/chlorine atoms at positions 2 and 3 participate in SNAr (nucleophilic aromatic substitution) with amines or thiols. For example, reaction with sodium azide in DMF yields azido derivatives.

-

Sulfonamide dealkylation : Strong bases (e.g., LiAlH4) can cleave the N-ethyl group, forming primary sulfonamides .

Key reagents :

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| SNAr | NaN₃, KSCN | DMF, 80–100°C | Azido/thiocyanate derivatives |

| Dealkylation | LiAlH4 | THF, reflux | N–H sulfonamide |

Oxidation

The sulfonamide moiety resists oxidation, but methyl/ethyl groups on the benzene ring undergo oxidation:

-

Methyl → Carboxylic acid : Using KMnO₄ in acidic conditions forms 2,3-dicarboxybenzene sulfonamide.

-

Ethyl → Ketone : Controlled CrO₃ oxidation converts the ethyl group to acetyl .

Reduction

-

Sulfonamide → Thioamide : LiAlH4 reduces sulfonamides to thioamides at elevated temperatures .

-

Aromatic ring hydrogenation : Catalytic hydrogenation (Pd/C, H₂) saturates the benzene ring to cyclohexane derivatives .

Mechanistic insight : Reduction of sulfonamides involves radical intermediates, as demonstrated by deuterium-labeling experiments .

Cross-Coupling Reactions

The brominated derivative participates in transition-metal-catalyzed coupling:

-

Suzuki-Miyaura coupling : With arylboronic acids and Pd(PPh₃)₄, biphenyl derivatives form (yield: 65–82%) .

-

Buchwald-Hartwig amination : Forms aryl amines using Pd₂(dba)₃ and Xantphos .

Optimized conditions :

textReaction: 2-bromo-4,5-dichloro-N,N-dimethylbenzene-1-sulfonamide + PhB(OH)₂ Catalyst: Pd(PPh₃)₄ (5 mol%) Base: K₂CO₃ Solvent: DME/H₂O (4:1) Temperature: 90°C, 12 h

Electrochemical Bond Cleavage

Electrically driven N(sp²)–C(sp³) bond cleavage occurs under oxidative conditions:

-

Controlled current electrolysis (0.1 mA/cm²) in acetonitrile cleaves the N-ethyl group, forming sulfonic acid derivatives .

-

Selectivity depends on charge transfer:

Radical-Mediated Transformations

Amidyl radicals generated via copper catalysis enable:

-

Intermolecular Heck-type reactions : Coupling with alkenes forms allylic or vinyl products (Fig. 8) .

-

Intramolecular H-atom transfer : Radical intermediates rearrange to form bicyclic structures .

Experimental evidence :

Acid/Base-Induced Rearrangements

-

Sulfonamide hydrolysis : Concentrated HCl (110°C) cleaves sulfonamides to sulfonic acids.

-

Ring sulfonation : H₂SO₄ introduces additional sulfonic groups at electron-rich positions .

Biological Interaction Pathways

While not a direct chemical reaction, biological systems metabolize the compound via:

Scientific Research Applications

N-Ethyl-2,3-dimethylbenzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the development of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of N-Ethyl-2,3-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act by inhibiting enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division, leading to the antimicrobial effects observed with sulfonamide drugs .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

*Atom counts for the target and imidazole-based compound are inferred from structural analogs.

Key Observations:

Molecular Complexity: The target compound is less complex than the benzoxazepin derivative , which includes a fused oxazepin ring and trifluoroethyl group. The benzoxazepin derivative’s higher atom count (60 vs. ~30) and molecular weight (521.55 vs. The imidazole-based sulfonamide is simpler, with a smaller aromatic heterocycle (imidazole vs. benzene) and fewer substituents, leading to a lower molecular weight (175.21 vs. 227.32 g/mol).

Substituent Effects :

- Electron-Withdrawing Groups : The trifluoroethyl group in introduces strong electron-withdrawing effects, which may enhance sulfonamide acidity compared to the target’s ethyl group.

- Aromatic System Differences : The imidazole in provides a nitrogen-rich aromatic system, enabling hydrogen bonding and π-stacking interactions distinct from the benzene ring in the target compound.

Chirality :

- All three compounds lack chiral centers (chiral atom count = 0), simplifying synthesis and reducing stereochemical variability .

Implications of Structural Differences

- Bioactivity : The benzoxazepin derivative likely targets enzymes or receptors requiring extended binding pockets due to its bulky structure, whereas the target compound’s simpler architecture may favor interactions with smaller active sites.

- The imidazole in may improve solubility via polar interactions.

Biological Activity

N-Ethyl-2,3-dimethylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group, which is known to mimic para-aminobenzoic acid (PABA). This structural similarity allows it to inhibit key enzymes involved in bacterial folate synthesis, particularly dihydropteroate synthase. The compound's molecular formula is , with a molecular weight of approximately 213.28 g/mol .

The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase, leading to a disruption in folic acid synthesis. This inhibition is critical as folic acid is essential for DNA synthesis and cell division in bacteria . Additionally, the compound may interact with other biological pathways, modulating enzyme activity and influencing cellular processes.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Its effectiveness against various bacterial strains has been documented through multiple studies. The compound has shown promising results in inhibiting both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Anti-inflammatory Effects

Research indicates that sulfonamides can also possess anti-inflammatory properties. This compound has been explored for its potential to reduce inflammation in various biological models. This activity may be linked to its ability to inhibit specific enzymes involved in inflammatory pathways .

Antitumor Activity

Recent studies have investigated the antitumor potential of metal complexes formed with this compound. These complexes demonstrated cytotoxic effects on tumor cell lines such as HeLa and WM35. The mechanism appears to involve DNA cleavage and the induction of oxidative stress within cancer cells .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics like amoxicillin and norfloxacin. The results indicated that this sulfonamide derivative exhibited comparable or enhanced antibacterial activity against several tested strains .

Evaluation of Anti-inflammatory Effects

In a controlled experiment assessing the anti-inflammatory effects of various sulfonamides, this compound was shown to significantly reduce inflammatory markers in vitro. The study highlighted its potential as a therapeutic agent for inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Q. How do non-covalent interactions (e.g., π-stacking, H-bonding) influence the compound’s solid-state packing?

- Analysis : Use Hirshfeld surface analysis on X-ray data to quantify interaction contributions. ’s study on dimethylphenyl sulfonamides revealed C–H···O and π–π interactions stabilizing the lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.